![molecular formula C14H13Cl2NO B1363853 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 571159-05-2](/img/structure/B1363853.png)
2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Overview
Description
2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-chlorophenyl group and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
Pharmacological Potential
Research indicates that derivatives of pyrrole, including 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, exhibit various biological activities. These include:
- Antiviral Activity : Pyrrole derivatives have been studied for their efficacy against viral infections. Compounds with similar structures have shown potential in inhibiting viral replication and modulating immune responses .
- Antimicrobial Properties : The compound's structure allows it to interact with biological targets that are crucial for microbial survival, making it a candidate for the development of new antimicrobial agents .
Cancer Research
The compound has been explored in the context of cancer treatment due to its ability to inhibit specific signaling pathways involved in tumor growth. For instance, studies have shown that pyrrole derivatives can interfere with the MAPK pathway, which is often dysregulated in cancer cells .
Neuroprotective Effects
Research has indicated that certain pyrrole compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .
Case Study 1: Antiviral Efficacy
A study examining the antiviral properties of various pyrrole derivatives found that compounds structurally similar to this compound exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to interference with viral entry and replication processes .
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that this compound could significantly reduce cell viability and induce apoptosis in a dose-dependent manner. The results suggested that it could serve as a lead compound for developing new anticancer therapies targeting specific molecular pathways associated with tumor progression .
Mechanism of Action
The mechanism of action of 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(4-chlorophenyl)ethanone: A structurally similar compound with a simpler pyrrole ring.
1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole: Lacks the chloroethanone moiety but shares the pyrrole and chlorophenyl groups.
Uniqueness
2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is unique due to the combination of its chloroethanone moiety and the substituted pyrrole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry and drug development. Below, we explore its biological activity, synthesis, and relevant research findings.
- IUPAC Name : 2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
- Molecular Formula : C17H20ClNO
- Molecular Weight : 282.17 g/mol
- CAS Number : 2060458
- Purity : 97%
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, anticancer, and antioxidant properties.
1. Antibacterial Activity
Research indicates that compounds similar to this compound demonstrate significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for pyrrole derivatives against Staphylococcus aureus ranged from 3.12 to 12.5 µg/mL, indicating strong activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
Pyrrole Derivative B | 12.5 | Escherichia coli |
Ciprofloxacin | 2 | Both |
2. Anticancer Activity
Pyrrole derivatives have also shown promise in anticancer research. Studies have reported that certain compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:
- A study highlighted that derivatives with a pyrrole nucleus exhibited significant cytotoxic effects against breast cancer cells .
3. Antioxidant Activity
The antioxidant potential of pyrrole derivatives is notable. Compounds similar to this compound were evaluated using the DPPH radical scavenging assay:
Compound | DPPH Scavenging Activity (%) |
---|---|
Compound A | 88.6% |
Compound B | 87.7% |
Ascorbic Acid (Control) | ~90% |
This indicates that these compounds can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis.
- Introduction of the Chlorophenyl Group : Via Friedel-Crafts alkylation.
- Chlorination : Using reagents like thionyl chloride.
These methods ensure the compound's purity and yield suitable for biological testing .
Case Studies and Research Findings
Several studies have documented the biological activities of pyrrole derivatives:
- A study published in MDPI reported that pyrrole-based compounds showed significant antimicrobial activity against various pathogens .
"The introduction of specific substituents on the pyrrole ring can enhance its biological efficacy."
Properties
IUPAC Name |
2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-9-7-13(14(18)8-15)10(2)17(9)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEPFHWXRWTABW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366169 | |
Record name | 2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571159-05-2 | |
Record name | 2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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